molecular formula C9H7N3O3 B3153831 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole CAS No. 76629-46-4

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3153831
CAS No.: 76629-46-4
M. Wt: 205.17 g/mol
InChI Key: ITACPJRXFXXTED-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-46-4) is a high-purity 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . The 1,2,4-oxadiazole core is found in several commercially available drugs and exhibits a wide spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . Researchers utilize this chemical building block in the synthesis of more complex molecules and for probing various biological targets. Its structure, characterized by the molecular formula C9H7N3O3 and a molecular weight of 205.17, is supplied with a typical purity of 99% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACPJRXFXXTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264213
Record name 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
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Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76629-46-4
Record name 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76629-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 5 2 Nitrophenyl 1,2,4 Oxadiazole

General Strategies for 1,2,4-Oxadiazole (B8745197) Core Construction

The construction of the 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with two predominant and versatile strategies: amidoxime-based cyclization protocols and 1,3-dipolar cycloadditions. chim.it In the context of synthesizing 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, the amidoxime (B1450833) route would typically involve acetamidoxime (B1239325) (providing the methyl group at C3) and a derivative of 2-nitrobenzoic acid (providing the 2-nitrophenyl group at C5). chim.it Conversely, the 1,3-dipolar cycloaddition pathway would utilize a nitrile oxide derived from acetaldehyde (B116499) and 2-nitrobenzonitrile (B147312). chim.it

Amidoxime-Based Cyclization Protocols

The most widely applied method for synthesizing 1,2,4-oxadiazoles is the heterocyclization involving an amidoxime and a carboxylic acid or its derivative. chim.it This approach can be considered a [4+1] strategy, where four atoms of the ring are supplied by the amidoxime and one atom is supplied by the acylating agent. chim.it These protocols can be broadly categorized into two-stage procedures that isolate an intermediate and more streamlined one-pot methods.

The classic and highly reliable route to 1,2,4-oxadiazoles involves two distinct steps: the O-acylation of an amidoxime followed by the intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate. nih.govnih.gov

Step 1: O-Acylation of Amidoxime The initial step is the acylation of the amidoxime's hydroxyl group. nih.gov For the synthesis of the target compound, acetamidoxime would be reacted with an activated form of 2-nitrobenzoic acid, such as 2-nitrobenzoyl chloride. This reaction is analogous to amide bond formation and can be carried out using various activated carboxylic acid derivatives. nih.govumons.ac.be

Step 2: Cyclization of O-Acylamidoxime The isolated O-acylamidoxime intermediate is then subjected to cyclization, which is essentially a dehydration reaction to form the oxadiazole ring. nih.govumons.ac.be This step often requires heating or the use of a catalyst. ias.ac.in Various reagents and conditions can promote this cyclization. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature has proven effective for cyclizing O-acylamidoximes. rjptonline.org Base-catalyzed cyclization is also common; systems like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) can efficiently close the ring, even for substrates containing sensitive groups like nitro-moieties. nih.gov

Method Reagents/Conditions Key Features Reference
Base-Catalyzed Cyclization TBAF in THF or MeCN, room temperatureSwift, high efficiency, uncomplicated work-up. nih.govmdpi.com
Base-Catalyzed Cyclization NaOH or KOH in DMSO, room temperatureEffective for nitro-substituted compounds; proceeds well where other methods fail. nih.gov
Thermal Cyclization Refluxing in solvents like DMF or pyridine (B92270)Traditional method, often time-consuming and requires high temperatures. ias.ac.in

To improve efficiency and reduce the need for isolating intermediates, one-pot procedures have been developed. researchgate.net These methods combine the acylation and cyclization steps into a single synthetic operation, starting directly from the amidoxime and a carboxylic acid derivative or an aldehyde. nih.govias.ac.in

One highly effective one-pot method involves reacting an amidoxime with a carboxylic acid or its ester in a superbasic medium like NaOH/DMSO at room temperature. nih.govresearchgate.net This system facilitates both the initial O-acylation and the subsequent intramolecular cyclization without isolating the O-acylamidoxime. nih.gov This approach is particularly advantageous for its operational simplicity and efficiency. researchgate.net Another one-pot strategy uses the Vilsmeier reagent, which activates the carboxylic acid for O-acylation and also promotes the final cyclocondensation to the 1,2,4-oxadiazole. nih.govmdpi.com

Reactions with aldehydes also provide a route to 1,2,4-oxadiazoles. The amidoxime first condenses with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized to the aromatic oxadiazole. researchgate.net For example, reacting an amidoxime with an aromatic aldehyde in an NaOH/DMSO medium in an open flask (utilizing air as the oxidant) can directly yield 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov

One-Pot Method Reactants Reagents/Conditions Key Features Reference
Superbase Medium Amidoxime + Carboxylic Acid/EsterNaOH/DMSO, room temperatureFirst one-pot, room temperature method; avoids intermediate isolation. nih.govresearchgate.net
Vilsmeier Reagent Amidoxime + Carboxylic AcidVilsmeier reagent, triethylamine, CH₂Cl₂, room temperatureActivates both reactants in situ. nih.govmdpi.com
Aldehyde Condensation Amidoxime + AldehydeNaOH/DMSO, open flask (air)Proceeds via an oxidative pathway from a dihydro-oxadiazole intermediate. nih.gov

Oxidative cyclization represents a newer approach to 1,2,4-oxadiazole synthesis. nih.gov These methods form the heterocyclic core through the oxidative coupling of N–H and O–H or C–H bonds. nih.gov One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes, which tolerates a range of functional groups and provides a rapid and straightforward procedure. researchgate.net Other oxidants like N-bromosuccinimide (NBS) or iodine in the presence of a base have also been used to synthesize 1,2,4-oxadiazoles from N-benzyl amidoximes. mdpi.com An electrochemical approach has also been developed, where anodic oxidation generates an iminoxy radical from an N-benzyl amidoxime, which then undergoes intramolecular cyclization under mild conditions. rsc.org

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides and Nitriles)

The 1,3-dipolar cycloaddition is a classical and powerful method for forming five-membered heterocyclic rings, including the 1,2,4-oxadiazole system. chim.it This reaction is categorized as a [3+2] cycloaddition, where a three-atom dipole (the nitrile oxide) reacts with a two-atom dipolarophile (the nitrile). chim.it

To synthesize this compound via this route, the reactants would be 2-nitrobenzonitrile (as the dipolarophile) and a nitrile oxide generated in situ from an acetaldehyde derivative (as the 1,3-dipole). chim.it

The [3+2] cycloaddition reaction involves the concerted addition of a 1,3-dipole, such as a nitrile oxide (R-C≡N⁺-O⁻), across the triple bond of a nitrile (R'-C≡N). chim.itmdpi.com Nitrile oxides are typically unstable and are generated in situ, often from the dehydrohalogenation of hydroximoyl halides (e.g., chloro oximes) using a base. mdpi.comnih.gov

The scope of this reaction is broad, but the reactivity of the nitrile can be a limiting factor. researchgate.net Nitriles often require strong electron-withdrawing groups to enhance their reactivity as dipolarophiles. researchgate.net Despite this, the reaction has been successfully used to prepare a variety of 1,2,4-oxadiazoles. mdpi.com For example, iron(III) nitrate (B79036) can mediate a reaction between alkynes and nitriles that proceeds through the in situ formation of a nitrile oxide and subsequent 1,3-dipolar cycloaddition to afford 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org The reaction is a key step in synthesizing complex molecules and has been applied to the preparation of phosphonate-substituted 1,2,4-oxadiazoles. mdpi.com

Reaction Type Components Mechanism Key Features Reference
[3+2] Cycloaddition Nitrile Oxide (1,3-dipole) + Nitrile (dipolarophile)Concerted pericyclic reactionClassical method; regioselectivity depends on precursors. chim.it
In Situ Generation Hydroximoyl Halide + BaseDehydrohalogenation to form nitrile oxideAvoids isolation of unstable nitrile oxide intermediate. mdpi.comnih.gov
Catalytic Systems in Cycloaddition for 1,2,4-Oxadiazoles

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles represents a fundamental approach to the synthesis of 1,2,4-oxadiazoles. While this reaction can proceed thermally, the use of catalytic systems can significantly enhance reaction rates and yields, particularly for less reactive nitriles.

One notable catalytic system involves the use of platinum(IV) complexes. Research has demonstrated that the coordination of an organonitrile to a platinum(IV) center activates the nitrile group towards cycloaddition with a nitrile oxide. nih.gov For instance, complexes of the type [PtCl4(RCN)2] have been shown to react with nitrile oxides under mild conditions to yield (1,2,4-oxadiazole)platinum(IV) complexes. The desired 1,2,4-oxadiazole can then be liberated from the platinum complex, offering an alternative route to these heterocycles. nih.gov

Other catalytic approaches for the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles include the use of p-toluenesulfonic acid (PTSA) in conjunction with zinc chloride (ZnCl2). This system has been reported as an efficient and mild catalyst for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org

Targeted Synthetic Routes to this compound and Related Structures

Synthesis from N-Acetylbenzamides and Hydroxylamine (B1172632) Hydrochloride for 3-Methyl-5-aryl-1,2,4-oxadiazoles

A convenient and regioselective method for the synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride. researchgate.net This approach provides a direct route to the target scaffold with the methyl group at the 3-position and the aryl group at the 5-position of the oxadiazole ring. The reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the reaction. researchgate.net This method has been shown to be effective for a variety of substituted N-acetylbenzamides, yielding the corresponding 3-methyl-5-aryl-1,2,4-oxadiazoles in moderate to good yields. researchgate.net

Specific Precursor Selection: Incorporation of Methyl and 2-Nitrophenyl Moieties

To synthesize the target compound, this compound, specific precursors are required to introduce the methyl and 2-nitrophenyl groups at the desired positions. Following the synthetic logic of the reaction between N-acetylbenzamides and hydroxylamine hydrochloride, the key precursors would be:

N-(2-Nitrobenzoyl)acetamide: This precursor contains the necessary framework to provide the 2-nitrophenyl group at the C5 position and the acetyl group which, upon reaction, will form the C3-methyl part of the oxadiazole ring.

Hydroxylamine Hydrochloride: This reagent provides the nitrogen and oxygen atoms required for the formation of the oxadiazole ring.

Alternatively, a common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent. researchgate.net In this case, the precursors for this compound would be:

Acetamidoxime: This would provide the C3-methyl portion of the molecule.

2-Nitrobenzoyl chloride or 2-Nitrobenzoic acid: These would act as the acylating agents to introduce the 2-nitrophenyl moiety at the C5 position.

Reaction Conditions and Optimization: Room Temperature, Microwave-Assisted, and Solvent-Free Methods

The synthesis of 1,2,4-oxadiazoles, including 3-methyl-5-aryl derivatives, can be performed under a variety of reaction conditions, with significant efforts made to develop more efficient and environmentally benign protocols.

Room Temperature Synthesis: The cyclization of O-acylamidoximes to 1,2,4-oxadiazoles can be achieved at room temperature using a superbase system such as MOH/DMSO (where M = Li, Na, K). chim.it This method is advantageous for synthesizing compounds with heat-sensitive functional groups. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,2,4-oxadiazoles. The reaction of N-acetylbenzamides with hydroxylamine hydrochloride can be efficiently carried out under microwave irradiation at 80 °C, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazoles in significantly reduced reaction times compared to conventional heating. researchgate.net For example, microwave-assisted synthesis of 1,3,4-oxadiazoles has been shown to dramatically shorten reaction times from hours to minutes. ias.ac.inwjarr.com

Solvent-Free Methods: To further enhance the green credentials of the synthesis, solvent-free conditions have been developed. The reaction of amidoximes with acyl chlorides can be performed under solvent-free conditions, often with microwave assistance, to produce 1,2,4-oxadiazoles in high yields. ias.ac.in One study on the synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles found that the reaction proceeded in a shorter time and with a respectable yield under solvent-free conditions. researchgate.net

The table below summarizes the impact of different reaction conditions on the synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles from N-acetylbenzamides and hydroxylamine hydrochloride. researchgate.net

Aryl GroupMethodSolventTemperature (°C)TimeYield (%)
PhenylConventionalPyridine8024 h65
PhenylMicrowavePyridine8015 min70
PhenylMicrowaveNone8020 min56
4-MethylphenylMicrowavePyridine8015 min53
4-MethoxyphenylMicrowavePyridine8015 min40
3-ChlorophenylMicrowavePyridine8015 min75
4-FluorophenylMicrowavePyridine8015 min80

Regioselectivity in Substituted 1,2,4-Oxadiazole Synthesis

The synthesis of unsymmetrically substituted 1,2,4-oxadiazoles, such as this compound, necessitates control over the regioselectivity of the ring-forming reaction. The two primary routes, cycloaddition and the acylation of amidoximes, offer distinct regiochemical outcomes.

In the 1,3-dipolar cycloaddition between a nitrile oxide (R1-CNO) and a nitrile (R2-CN), the R1 substituent from the nitrile oxide typically ends up at the 3-position of the 1,2,4-oxadiazole ring, while the R2 substituent from the nitrile is located at the 5-position.

Conversely, the more commonly employed method of acylating an amidoxime followed by cyclization provides the opposite regioselectivity. When an amidoxime (R1-C(NH2)=NOH) is acylated with an acylating agent (R2-CO-X), the R1 group from the amidoxime becomes the substituent at the 3-position, and the R2 group from the acylating agent is found at the 5-position. The reaction of N-acetylbenzamides with hydroxylamine hydrochloride is reported to be regioselective, yielding the 3-methyl-5-aryl-1,2,4-oxadiazole isomer. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of 3-methyl-5-aryl-1,2,4-oxadiazoles from N-acetylbenzamides and hydroxylamine is proposed to proceed through a series of intermediates. The reaction likely begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the N-acetylbenzamide. Given that the benzoyl carbonyl carbon is generally more electrophilic than the acetyl carbonyl carbon, the initial attack is expected to occur at the benzoyl carbonyl.

Following the initial attack, a cascade of reactions, including intramolecular condensation and dehydration, would lead to the formation of the 1,2,4-oxadiazole ring. The final step is a thermal cyclodehydration of an O-acylamidoxime intermediate. chim.it

Quantum-chemical studies on the formation of the related 3-phenyl-5-methyl-1,2,4-oxadiazole from the interaction of N-hydroxybenzamidine with acetyl chloride have provided insights into the reaction mechanism. These calculations considered the different possible pathways of acylation of the amidoxime (N-acylation versus O-acylation) and the subsequent cyclization. The results indicated that O-acylation is the more favorable pathway, leading to a stable O-acylamidoxime intermediate. ias.ac.in The subsequent cyclization of this intermediate then yields the final 1,2,4-oxadiazole product. This theoretical framework supports the proposed mechanism for the synthesis of this compound from the corresponding precursors.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for the synthesis of this compound proceeds through a two-step sequence involving the formation of an O-acylamidoxime intermediate followed by its cyclodehydration.

Step 1: Formation of the O-Acylamidoxime Intermediate

The synthesis commences with the reaction between acetamidoxime and a derivative of 2-nitrobenzoic acid, typically 2-nitrobenzoyl chloride. In this step, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the O-acylamidoxime intermediate, specifically N-acetyl-2-nitrobenzamidoxime. This intermediate is a crucial precursor to the final oxadiazole ring. chim.itijper.org

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

The subsequent and final step is the intramolecular cyclodehydration of the O-acylamidoxime intermediate. This transformation is typically induced by heat or catalyzed by a base. The reaction involves the removal of a molecule of water, leading to the formation of the stable, aromatic 1,2,4-oxadiazole ring. The mechanism involves the abstraction of a proton, followed by a nucleophilic attack of the oxygen atom onto the carbon of the imine, and subsequent elimination of water.

One-pot procedures have also been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which streamline the process by avoiding the isolation of the O-acylamidoxime intermediate. nih.govnih.gov In such methods, the amidoxime and the carboxylic acid derivative are reacted in the presence of a coupling agent or under conditions that promote both the acylation and the subsequent cyclization in a single reaction vessel. chim.it

Table 1: Key Reactants and Intermediates in the Synthesis of this compound

Compound Name Role in Synthesis Chemical Structure
AcetamidoximeStarting material (provides the 3-methyl group)CH₃C(NOH)NH₂
2-Nitrobenzoyl chlorideStarting material (provides the 5-(2-nitrophenyl) group)o-NO₂C₆H₄COCl
N-acetyl-2-nitrobenzamidoximeO-Acylamidoxime Intermediateo-NO₂C₆H₄C(O)ON=C(CH₃)NH₂
This compoundFinal ProductC₉H₇N₃O₃

Role of Catalysts and Solvents in Reaction Efficiency

Catalysts:

Catalysts are primarily employed to facilitate the cyclodehydration of the O-acylamidoxime intermediate. Both basic and acidic catalysts can be utilized, with bases being more common.

Base Catalysts: Organic and inorganic bases are widely used to promote the cyclization step. nih.gov Pyridine, for instance, can act as both a solvent and a catalyst, neutralizing the acid byproduct (HCl) from the initial acylation with an acid chloride and facilitating the subsequent ring closure. ijper.orgrjptonline.org Stronger bases, such as sodium hydroxide (NaOH) in a superbase medium with DMSO, can significantly accelerate the reaction, often allowing for the synthesis to be completed at room temperature. nih.govnih.gov Cesium carbonate (Cs₂CO₃) is another effective inorganic base for this transformation. nih.gov Tetrabutylammonium fluoride (TBAF) has been reported as an efficient catalyst for the cyclization of O-acylamidoximes, particularly in dry aprotic solvents like tetrahydrofuran (THF). nih.gov

Activating Agents: In one-pot syntheses starting from a carboxylic acid instead of an acid chloride, activating agents are necessary to facilitate the initial acylation of the amidoxime. Reagents like carbonyldiimidazole (CDI) and the Vilsmeier reagent can activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amidoxime. nih.gov

Solvents:

The choice of solvent is crucial for ensuring the solubility of the reactants and intermediates, as well as for influencing the reaction rate and pathway.

Aprotic Solvents: Aprotic solvents are generally preferred for the synthesis of 1,2,4-oxadiazoles. Dichloromethane (CH₂Cl₂) is a common choice for the initial acylation step due to its inert nature and ability to dissolve a wide range of organic compounds. nih.gov Tetrahydrofuran (THF) is often used, especially when employing catalysts like TBAF. nih.gov

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) are particularly effective, especially in combination with inorganic bases like NaOH. nih.govnih.gov The high polarity of DMSO can help to stabilize charged intermediates and accelerate the reaction.

Pyridine: As mentioned, pyridine can serve as both a solvent and a catalyst. Its basic nature is beneficial for scavenging the acid generated during the reaction, while its ability to dissolve the reactants makes it a suitable reaction medium. ijper.orgrjptonline.org

Table 2: Common Catalysts and Solvents in the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Catalyst/Reagent Role Typical Solvent(s)
PyridineBase catalyst and solventPyridine
Sodium Hydroxide (NaOH)Base catalystDimethyl Sulfoxide (DMSO)
Cesium Carbonate (Cs₂CO₃)Base catalystAcetonitrile (MeCN)
Tetrabutylammonium Fluoride (TBAF)Base catalystTetrahydrofuran (THF)
Carbonyldiimidazole (CDI)Activating agent for carboxylic acidsAprotic solvents
Vilsmeier ReagentActivating agent for carboxylic acidsDichloromethane (CH₂Cl₂)

Chemical Reactivity and Transformations of 3 Methyl 5 2 Nitrophenyl 1,2,4 Oxadiazole

Thermal Rearrangement Pathways of 1,2,4-Oxadiazoles

Thermal activation of 1,2,4-oxadiazoles often induces rearrangements into more stable heterocyclic structures, a tendency driven by the ring's relatively low aromaticity and the weak O-N bond. osi.lvchim.it These transformations are among the most studied aspects of 1,2,4-oxadiazole (B8745197) chemistry. chim.it

The Boulton-Katritzky Rearrangement (BKR) is a prominent thermal transformation of 1,2,4-oxadiazoles. chim.it The reaction mechanism involves an intramolecular nucleophilic substitution where a nucleophilic center (Z) within a three-atom side chain at the C(3) position of the oxadiazole ring attacks the electrophilic N(2) atom. chim.it This attack is facilitated by the polarized and easily cleavable O-N bond, with the ring oxygen acting as an effective leaving group, ultimately leading to a new, more stable heterocyclic system. chim.it

For the BKR to occur, the side chain attached to the ring must contain a nucleophilic atom. In the case of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, the methyl group at the C(3) position lacks the required nucleophilic side chain for a classical BKR. However, this rearrangement is a general and significant pathway for appropriately substituted 1,2,4-oxadiazoles. researchgate.net For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts via the BKR pathway. nih.gov This reactivity has been observed even at room temperature in some cases, highlighting the accessibility of this rearrangement pathway. researchgate.net The BKR has also been utilized in tandem reactions, such as a palladium-catalyzed C-N coupling followed by a BKR, to synthesize complex heterocyclic systems like researchgate.netchim.itnih.govtriazolo[1,5-a]pyridines. rsc.orgorganic-chemistry.org

Starting 1,2,4-Oxadiazole DerivativeReaction ConditionsRearrangement ProductReference
5-Aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoleAcid/Base, Room TempSpiropyrazolinium Salt nih.gov, researchgate.net
3-Aroylamino-5-methyl-1,2,4-oxadiazoleThermalQuinazolinone derivative
1,2,4-Oxadiazol-3-amine with 2-fluoropyridineBase (tBuOLi), 150°C researchgate.netchim.itnih.govTriazolo[1,5-a]pyridine organic-chemistry.org

Beyond the BKR, 1,2,4-oxadiazoles can undergo other rearrangements, often initiated photochemically. researchgate.net Two such competing pathways are the Ring Contraction-Ring Expansion (RCE) and the Internal-Cyclization Isomerization (ICI). chim.itacs.org

The RCE pathway is observed when 3-amino-1,2,4-oxadiazoles are irradiated under basic conditions. chim.it The mechanism is believed to proceed through a three-membered ring intermediate, ultimately resulting in the formation of a 1,3,4-oxadiazole (B1194373) isomer. chim.itacs.org

The ICI route, in contrast, leads to a regioisomeric 1,2,4-oxadiazole. chim.it This pathway involves an initial electrocyclic ring closure between the N(2) and C(5) positions to form a transient bicyclic intermediate. acs.org Subsequent sigmatropic shifts and ring-opening yield the rearranged 1,2,4-oxadiazole. acs.org The competition between these pathways can be influenced by the molecular structure and the reaction medium. acs.org

PathwayKey IntermediateTypical ProductMechanism SummaryReference
Ring Contraction-Ring Expansion (RCE)Three-membered ring (e.g., azirine-like)1,3,4-Oxadiazole isomerPhoto-induced contraction to a transient intermediate, followed by expansion to a new heterocyclic ring. chim.it, acs.org
Internal-Cyclization Isomerization (ICI)Bicyclic speciesRegioisomeric 1,2,4-OxadiazoleElectrocyclic closure between N(2) and C(5), followed by atom migration and ring-isomerization. chim.it, acs.org,

Photochemical Transformations and Cycloreversion Reactions

The photochemistry of 1,2,4-oxadiazoles is largely governed by the facile cleavage of the weak O-N bond upon irradiation. researchgate.netosi.lv This primary photochemical event generates highly reactive open-chain intermediates that can be described as having zwitterionic, diradical, or nitrene-like character. chim.it The ultimate fate of these intermediates and the final products formed depend heavily on the substituents on the oxadiazole ring and the reaction conditions. chim.it

For example, irradiation of 3-acylamino-5-phenyl-1,2,4-oxadiazoles involves excitation of the 5-phenyl-substituted oxadiazole chromophore, leading to the photolysis of the O-N bond in a singlet state species. In other cases, irradiation in the presence of a triplet sensitizer (B1316253) can produce an excited triplet state, which may collapse via a different reaction pathway, such as a ring closure involving a phenyl substituent. These photochemical rearrangements can be exploited to synthesize a variety of other heterocyclic systems, including quinazolinones and 1,2,4-triazoles. chim.itingentaconnect.com Cycloreversion, the fragmentation of the ring into smaller molecules upon irradiation, is also a possible outcome, particularly for simpler or unsubstituted 1,2,4-oxadiazoles. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) and ANRORC Rearrangements

The carbon atoms at the C(3) and C(5) positions of the 1,2,4-oxadiazole ring are electrophilic and thus susceptible to nucleophilic attack. researchgate.netchim.it This reactivity underpins both direct nucleophilic substitution reactions and more complex rearrangements like the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. researchgate.netosi.lv The ANRORC mechanism is a powerful tool for transforming the 1,2,4-oxadiazole ring into other heterocycles. nih.govacs.org The process is initiated by the addition of a nucleophile to an electrophilic carbon of the ring, followed by the opening of the oxadiazole ring. Subsequent intramolecular cyclization of the resulting intermediate and expulsion of a fragment leads to the new heterocyclic product. acs.org

The presence of substituents dramatically influences the electrophilicity of the 1,2,4-oxadiazole ring. In this compound, the 2-nitrophenyl group at the C(5) position plays a crucial role. The nitro group is a potent electron-withdrawing group, and its presence on the phenyl ring significantly decreases the electron density at the C(5) carbon of the oxadiazole. This enhanced electrophilicity makes the C(5) position particularly susceptible to attack by nucleophiles, which is often the initial step in ANRORC rearrangements. researchgate.netacs.org The electron-withdrawing effect of a substituent at the C-5 position is generally more pronounced than at the C-3 position, making C(5) the preferred site for initial nucleophilic attack in many cases. nih.gov This heightened reactivity at C(5) facilitates ring-opening reactions, paving the way for transformations into other heterocyclic systems. acs.org

The reactivity of the 1,2,4-oxadiazole ring can be harnessed in tandem reactions to build complex molecular architectures. A relevant example is the reaction of 3-chloro-1,2,4-oxadiazoles with nucleophiles like allylamine. chim.it This reaction proceeds via an ANRORC-like mechanism where the nucleophile first attacks the highly electrophilic C(5) position, leading to an open-chain intermediate. chim.it This intermediate then eliminates HCl to form a reactive nitrile oxide in situ. chim.it The generated nitrile oxide can then undergo an intramolecular [3+2] dipolar cycloaddition reaction, resulting in the formation of a new, fused heterocyclic system. chim.it This sequence demonstrates how the initial nucleophilic attack and ring-opening can be coupled with subsequent cycloadditions to afford complex products in a single synthetic operation. chim.it

Reactions with Strong Nucleophiles: Specificity at 1,2,4-Oxadiazole Ring Positions

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, rendering its carbon atoms susceptible to nucleophilic attack. chim.it The two carbon atoms of the ring, C3 and C5, are the primary sites for such reactions. The outcome of a nucleophilic attack is often dependent on the nature of the nucleophile, the substituents on the oxadiazole ring, and the reaction conditions.

In the case of this compound, the C5 position is particularly activated by the electron-withdrawing 2-nitrophenyl group. Strong nucleophiles can attack this position, which may lead to a ring-opening and subsequent rearrangement, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it This type of transformation is a common feature in the chemistry of 1,2,4-oxadiazoles, especially when an electron-withdrawing group is present at the C5 position. chim.it

While specific studies on this compound with a wide array of strong nucleophiles are not extensively documented, the general reactivity pattern of 5-aryl-1,2,4-oxadiazoles suggests that reagents like hydrazine (B178648) or other strong bidentate nucleophiles could initiate an attack at the C5 position. chim.it This would likely result in the cleavage of the O-N bond of the oxadiazole ring, followed by an intramolecular cyclization to form a new heterocyclic system. chim.it

The table below summarizes the expected reactivity at the different positions of the 1,2,4-oxadiazole ring in this compound when treated with strong nucleophiles, based on established principles of 1,2,4-oxadiazole chemistry.

Ring PositionSubstituentExpected Reactivity with Strong NucleophilesPlausible Outcome
C3MethylLess electrophilic compared to C5. Generally not the primary site of attack unless C5 is unreactive or sterically hindered.No reaction or minor byproducts.
C52-NitrophenylHighly electrophilic due to the electron-withdrawing nature of the substituent. Primary site for nucleophilic attack.Addition of nucleophile, leading to potential ring-opening (ANRORC mechanism) and formation of new heterocyclic structures.
N2 & N4-Part of the heterocyclic ring; involved in the overall electronic properties.Ring cleavage can occur as a consequence of attack at C5.
O1-Part of the heterocyclic ring; the O-N bond is relatively weak and prone to cleavage upon nucleophilic attack at an adjacent carbon.Ring cleavage can occur as a consequence of attack at C5.

Transformations Involving the Nitrophenyl Moiety on the Oxadiazole Scaffold

The 2-nitrophenyl group attached to the 1,2,4-oxadiazole ring offers a versatile handle for further chemical transformations, with the reduction of the nitro group being the most prominent reaction. This transformation is a key step in the synthesis of various fused heterocyclic systems.

The reduction of the nitro group in nitrophenyl-substituted 1,2,4-oxadiazoles can be achieved using a variety of standard reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this purpose. Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also effective.

The resulting amine, 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, is a valuable intermediate for the synthesis of more complex molecules. The presence of the amino group ortho to the oxadiazole substituent allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, treatment of the aniline (B41778) with a suitable one-carbon synthon can lead to the formation of benzimidazoles. researchgate.net

The following table outlines the key transformations involving the nitrophenyl moiety of this compound.

Starting MaterialReagents and ConditionsProductTransformation Type
This compoundH₂, Pd/C, Ethanol2-(3-Methyl-1,2,4-oxadiazol-5-yl)anilineReduction of Nitro Group
This compoundSnCl₂·2H₂O, HCl, Ethanol2-(3-Methyl-1,2,4-oxadiazol-5-yl)anilineReduction of Nitro Group
This compoundFe, NH₄Cl, Ethanol/Water2-(3-Methyl-1,2,4-oxadiazol-5-yl)anilineReduction of Nitro Group
2-(3-Methyl-1,2,4-oxadiazol-5-yl)anilineFormic Acid, Reflux4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-benzo[d]imidazoleIntramolecular Cyclization
2-(3-Methyl-1,2,4-oxadiazol-5-yl)anilineAldehydes (RCHO), Acid Catalyst2-Substituted-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-benzo[d]imidazoleIntramolecular Cyclization

These transformations highlight the synthetic utility of this compound as a scaffold for the construction of diverse and potentially biologically active heterocyclic compounds. The reactivity of both the oxadiazole ring and the nitrophenyl substituent provides multiple avenues for chemical exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, providing unambiguous evidence for the connectivity of atoms and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Substituents

The ¹H NMR spectrum provides critical information regarding the protons of the methyl and nitrophenyl substituents. The protons on the aromatic ring, ortho to the nitro group, are expected to show complex splitting patterns due to spin-spin coupling. The methyl group attached to the oxadiazole ring typically appears as a singlet in a distinct region of the spectrum. While specific experimental data for this compound is not available in the provided search results, analysis of related structures, such as 2-Methyl-5-(2-nitrophenyl)-4H-1,3,4-oxadiazine, shows aromatic protons in the range of δ 7.25-7.70 ppm and a methyl singlet at δ 2.75 ppm. This suggests the proton signals for the title compound would be found in similar regions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is instrumental in defining the carbon framework of the molecule. The spectrum would display distinct signals for the methyl carbon, the carbons of the nitrophenyl ring, and the two carbons of the 1,2,4-oxadiazole (B8745197) ring. The chemical shifts of the oxadiazole ring carbons are characteristic, typically appearing in the downfield region of the spectrum. For comparison, studies on 3-(substituted phenyl)-1,2,4-oxadiazole derivatives show the C3 and C5 carbons of the oxadiazole ring resonating at approximately δ 155-170 ppm. The carbons of the nitrophenyl group would exhibit shifts influenced by the electron-withdrawing nitro group.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C (Oxadiazole) 165 - 175
C (Oxadiazole) 155 - 165
C (Aromatic, attached to Oxadiazole) 120 - 130
C (Aromatic, ortho to NO₂) 145 - 155
C (Aromatic) 120 - 140
CH₃ 10 - 20

Note: This table is predictive and based on data from analogous structures, as direct experimental data for the title compound was not found.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While the structure of this compound does not present stereochemical complexity that would necessitate techniques like NOESY or ROESY for stereochemical elucidation, these and other 2D NMR techniques such as HSQC and HMBC would be invaluable for unequivocally assigning all proton and carbon signals and confirming the connectivity between the nitrophenyl and methyl-oxadiazole fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum would be dominated by strong absorption bands corresponding to the nitro group (NO₂), the C=N and C-O bonds of the oxadiazole ring, and the C-H bonds of the methyl and aromatic groups. Specifically, asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=N stretching of the oxadiazole ring is typically observed in the 1600-1680 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch 1520 - 1560
NO₂ Symmetric Stretch 1345 - 1385
C=N (Oxadiazole) Stretch 1600 - 1680
C-O (Oxadiazole) Stretch 1000 - 1250
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (CH₃) Stretch 2850 - 3000

Note: This table is based on general spectroscopic principles and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the conjugated system formed by the nitrophenyl ring and the oxadiazole moiety. The presence of the nitro group and the extended conjugation are likely to result in absorption maxima in the UV region, potentially extending into the visible range. Studies on other phenyl-substituted oxadiazoles (B1248032) have shown strong absorption bands in the 250-350 nm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula of this compound (C₉H₇N₃O₃), which has a molecular weight of 205.17 g/mol . The fragmentation pattern would likely involve cleavage of the oxadiazole ring and loss of the nitro group, providing further structural confirmation.

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. researchgate.net For many oxadiazole derivatives, DFT has been used to optimize molecular geometry, analyze frontier molecular orbitals, and calculate various reactivity descriptors. mdpi.comajchem-a.com

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and polarizability. irjweb.com For related compounds, these analyses have provided insights into charge transfer interactions within the molecule. ajchem-a.comirjweb.com However, specific HOMO-LUMO energy values and orbital distributions for 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole have not been reported.

Reactivity Descriptors and Stability Assessment (e.g., Chemical Hardness, Electrophilicity Index)

From HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. irjweb.com These parameters help in predicting the reactive nature of a compound. researchgate.net While these have been calculated for numerous heterocyclic compounds, data for this compound is absent from the literature.

Mechanistic Insights into Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. Studies on the formation of other oxadiazole rings have utilized quantum chemical modeling to understand the acylation of amidoximes and the subsequent cyclization pathways. A similar mechanistic study for the synthesis or reaction of this compound is yet to be performed.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the method of choice for investigating the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption spectra and other photophysical properties. dntb.gov.ua This analysis is fundamental for understanding a molecule's response to light and is essential for designing materials for optical applications. No TD-DFT studies focusing on the excited state properties of this compound are currently available.

Molecular Dynamics Simulations: Ligand-Protein Interactions or Molecular Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational changes, stability, and interactions with other molecules, such as proteins. mdpi.comnih.gov MD simulations have been crucial in drug discovery projects involving other oxadiazole-based compounds to understand their binding affinity and stability within protein active sites. nih.govresearchgate.net The interaction of this compound with any biological target or its molecular stability via MD simulations has not been investigated.

Quantum Chemical Calculations of Optoelectronic Properties

Quantum chemical methods are vital for predicting the potential of molecules in optoelectronic devices. scispace.com These calculations can determine properties like charge transport capabilities and nonlinear optical responses. While various oxadiazole derivatives have been studied for their promising optoelectronic features, the specific properties of this compound remain uncharacterized. researchgate.net

Reorganization Energies and Charge Transport Characteristics5.4.2. Injection Barriers in Theoretical Device Models

General information on these topics for other organic molecules and different 1,2,4-oxadiazole (B8745197) derivatives is available, but there is no specific data for this compound.

Applications in Advanced Materials Science and Synthetic Building Blocks

Role of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole as a Versatile Synthetic Intermediate

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The presence of the ortho-nitrophenyl group is particularly significant, as the nitro group can undergo reductive cyclization to form new ring systems. This process is a foundational step in creating a diverse array of molecules with potential applications in pharmaceuticals and materials science.

One of the primary uses of this intermediate is in the synthesis of 2H-indazoles. The reductive cyclization of the 2-nitrophenyl substituent, often promoted by various reagents, leads to the formation of the indazole ring system. organic-chemistry.orgrsc.org This transformation is valuable as indazole derivatives are known to possess a wide range of biological activities. The reaction proceeds by reduction of the nitro group to an amino group, which then intramolecularly attacks the oxadiazole ring, leading to rearrangement and formation of the bicyclic indazole structure.

The versatility of this compound also extends to its role in constructing more complex fused heterocyclic systems. By choosing appropriate reducing agents and reaction conditions, chemists can control the reaction pathway to yield different products. This control makes it a valuable building block in combinatorial chemistry, where the goal is to rapidly generate a large number of diverse compounds for screening purposes.

Integration into Functional Organic Materials (focus on structural features and design principles)

The 1,2,4-oxadiazole (B8745197) ring is an important pharmacophore in medicinal chemistry and a valuable structural unit in materials science. nih.govlifechemicals.com Its inherent properties, such as excellent thermal and chemical stability, high electron affinity, and strong fluorescence, make it a desirable component in the design of functional organic materials. researchgate.net The asymmetric nature of the 1,2,4-oxadiazole ring, with its distinct nitrogen and oxygen atom positions, results in a significant dipole moment, which influences the molecular packing and bulk properties of materials incorporating this heterocycle. tandfonline.comresearchgate.net

The electron-deficient nature of the 1,2,4-oxadiazole ring makes it an excellent candidate for use in electron-transporting materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov In OLEDs, efficient transport of both electrons and holes to the emissive layer is crucial for high performance. Materials containing oxadiazole moieties are often used as electron transport layers (ETLs) or as electron-transporting components in host materials for the emissive layer. tandfonline.comtandfonline.comresearchgate.netsci-hub.se

The design principle involves incorporating the oxadiazole core into a larger conjugated system. The high electron affinity of the oxadiazole ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, facilitating electron injection from the cathode and subsequent transport through the layer. tandfonline.comtandfonline.comresearchgate.net Computational studies have shown that strategic substitution on the oxadiazole ring can further tune these electronic properties to optimize device performance. tandfonline.comtandfonline.comresearchgate.net

In addition to their electron-transporting capabilities, many 1,2,4-oxadiazole derivatives exhibit strong luminescence, typically in the blue region of the spectrum. tandfonline.comresearchgate.net This fluorescence is a desirable property for emissive materials in OLEDs. Research has shown that hockey stick-shaped non-symmetrical 1,2,4-oxadiazoles can display blue fluorescence with high quantum yields and large Stokes shifts. tandfonline.com The combination of good electron transport and luminescence in a single molecule makes 1,2,4-oxadiazole derivatives attractive for developing single-layer or simplified multi-layer OLED devices. acs.orgrsc.org

Table 1: Optoelectronic Properties of Selected 1,2,4-Oxadiazole Derivatives
Compound ClassEmission ColorQuantum Yield (%)Key FeatureApplication
Non-symmetrical hockey stick-shapedBlue2 - 65Large Stokes ShiftLuminescent Materials
Biphenyl-substitutedN/AN/AHigh Dipole MomentElectron Transport
Isomeric DCzmOXD hostsBlue~11 (EQE)High Triplet EnergyBlue Phosphorescent OLEDs

The rigid, planar structure and significant dipole moment of the 1,2,4-oxadiazole ring make it a suitable core component (mesogen) for liquid crystals. nih.govtandfonline.com Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The incorporation of the 1,2,4-oxadiazole heterocycle into molecular structures can induce or enhance liquid crystalline behavior. tandfonline.comresearchgate.net

The design of 1,2,4-oxadiazole-based liquid crystals often involves attaching flexible alkyl or alkoxy chains to a rigid core that contains the oxadiazole ring. researchgate.netnih.gov The specific arrangement and substitution pattern on the oxadiazole ring can lead to different liquid crystalline phases, such as nematic and smectic phases. researchgate.nettandfonline.com For instance, unsymmetrically substituted 1,2,4-oxadiazoles have been shown to exhibit smectic A and chiral smectic C phases, the latter of which can exhibit ferroelectric properties. nih.gov The high dipole moment and polarizability of the oxadiazole ring contribute to the necessary intermolecular interactions that stabilize these ordered, fluid phases. researchgate.net These materials are of interest for applications in displays and optical switching devices. nih.gov

Table 2: Mesomorphic Properties of 1,2,4-Oxadiazole-Based Liquid Crystals
Molecular ShapeObserved PhasesKey PropertyPotential Application
Hockey stick-shapedSmectic, NematicLower melting pointsDisplays
Biphenyl-substitutedNematic, Smectic A, Chiral Smectic C (SmC*)Ferroelectric switchingOptical Switches
Calamitic (rod-like)NematicWide mesophase rangeDisplays

Derivatization for Novel Chemical Entities and Libraries

The 1,2,4-oxadiazole scaffold, including this compound, is a valuable starting point for generating libraries of novel chemical entities. nih.gov The core structure can be readily modified at its substituent positions (the 3- and 5-positions) to create a wide array of derivatives with diverse properties. nih.govrjptonline.org This process is central to fields like drug discovery, where large libraries of related compounds are synthesized and screened for biological activity.

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.govrjptonline.org By varying the starting amidoxime and the carboxylic acid component, a vast chemical space can be explored. For example, starting with acetamidoxime (B1239325) (to form the 3-methyl group) and reacting it with various derivatives of 2-nitrobenzoic acid allows for the introduction of different substituents on the phenyl ring.

Furthermore, the initial product, this compound, can undergo further reactions. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to attach a wide variety of functional groups. The oxadiazole ring itself is generally stable to many reaction conditions, allowing for selective modification of the side chains. nih.gov This robust nature facilitates the multi-step synthesis of complex molecules and the parallel synthesis of compound libraries for high-throughput screening. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

Direct experimental data on this compound is not extensively documented. However, the broader class of 1,2,4-oxadiazoles has been the subject of considerable research. These five-membered heterocyclic compounds are recognized for their bioisosteric properties, often acting as substitutes for ester and amide groups in drug design. chim.itmdpi.com The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, typically involving the cyclization of amidoximes with acylating agents. nih.govijper.org Derivatives bearing a nitrophenyl group have been synthesized and evaluated for various biological activities, with the electron-withdrawing nature of the nitro group often influencing the compound's reactivity and biological interactions. nih.gov

Table 1: General Profile of 1,2,4-Oxadiazole (B8745197) Derivatives

PropertyDescription
Core Structure Five-membered aromatic ring with one oxygen and two nitrogen atoms.
Synthesis Commonly synthesized via reaction of amidoximes with carboxylic acid derivatives. nih.gov
Key Features Acts as a bioisostere for esters and amides; the ring is generally stable but can undergo rearrangements. chim.itmdpi.com
Known Activities Anticancer, antibacterial, anti-inflammatory, and various other pharmacological activities have been reported for different derivatives.

Identification of Unexplored Reactivity and Synthetic Avenues for the Compound

The reactivity of this compound remains largely unexplored. Future research should focus on several key areas:

Reduction of the Nitro Group: A significant avenue for creating new derivatives is the selective reduction of the ortho-nitro group on the phenyl ring. This would yield the corresponding 2-aminophenyl derivative, a versatile intermediate for synthesizing fused heterocyclic systems. The resulting amino group could be diazotized or condensed with various electrophiles to build more complex molecular architectures.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group could activate the phenyl ring towards nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.

Ring-Opening and Rearrangement Reactions: The 1,2,4-oxadiazole ring itself can undergo thermal or photochemical rearrangements. chim.it A notable example is the Boulton-Katritzky rearrangement. chim.it Investigating the behavior of this compound under various energetic conditions could lead to novel heterocyclic scaffolds.

Advanced Synthetic Methodologies: While classical synthetic routes are available, the application of modern synthetic techniques such as microwave-assisted synthesis or flow chemistry could offer more efficient and scalable methods for the preparation of this compound and its derivatives. nih.gov

Table 2: Potential Future Synthetic Modifications

Reaction TypePotential Outcome
Nitro Group ReductionFormation of 2-aminophenyl derivative for further functionalization.
Nucleophilic Aromatic SubstitutionIntroduction of new substituents on the phenyl ring.
Ring RearrangementAccess to novel heterocyclic systems.
Microwave-Assisted SynthesisImproved reaction times and yields. nih.gov

Opportunities for Advanced Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide the design of new experiments.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This would provide insights into its reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Molecular Docking and Dynamics Simulations: Given the prevalence of 1,2,4-oxadiazoles in drug discovery, molecular docking studies could be performed against various biological targets to predict potential pharmacological activities. researchgate.networldscientific.com Subsequent molecular dynamics simulations can assess the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies: Should a series of derivatives be synthesized and tested, 3D-QSAR models like CoMFA and CoMSIA could be developed to correlate structural features with biological activity, aiding in the design of more potent compounds. researchgate.net

Potential for Rational Design of Novel Oxadiazole-Based Architectures for Chemical Applications

The structure of this compound provides a versatile scaffold for the rational design of novel chemical entities with tailored properties.

Development of Fused Heterocyclic Systems: As mentioned, the 2-aminophenyl derivative obtained from the reduction of the nitro group is a key precursor for creating fused heterocycles such as quinazolines or benzodiazepines, which are important classes of pharmacologically active compounds.

Design of Bioisosteres and Peptidomimetics: The 1,2,4-oxadiazole ring can be incorporated into larger molecules as a stable and predictable linker or as a bioisosteric replacement for labile ester or amide bonds.

Materials Science Applications: While less explored, some oxadiazole derivatives have applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as energetic materials. The specific substitution pattern of the target compound could be systematically modified to tune its electronic and physical properties for such applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of amidoximes with acyl chlorides or esters. For example, reacting 2-nitrophenyl-substituted amidoximes with acetyl chloride in pyridine under reflux (60–80°C) achieves cyclization to form the oxadiazole ring . details an alternative route using potassium ethylnitrosolate and aryl halides, yielding 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole derivatives via O-alkylation followed by oxidation . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amidoxime to acylating agent) and solvent polarity (e.g., acetonitrile or DMF) enhances yields (70–90%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : The methyl group at position 3 appears as a singlet at δ ~2.5 ppm, while the nitrophenyl protons show distinct splitting patterns (e.g., meta-substituted nitro groups induce deshielding at δ ~8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm the oxadiazole ring via C=N stretches at 1600–1650 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 255.23 for C₁₃H₉N₃O₃) and fragmentation patterns validate the structure .

Q. How does the nitrophenyl substituent influence electronic properties and reactivity?

  • The electron-withdrawing nitro group at the phenyl ring enhances electrophilicity at the oxadiazole core, facilitating nucleophilic substitution or coordination with metal catalysts. This substituent also stabilizes the aromatic system, reducing susceptibility to oxidative degradation . Computational studies (e.g., using Gaussian 03) reveal a dipole moment of ~4.5 D, critical for intermolecular interactions in supramolecular assemblies .

Advanced Research Questions

Q. How can computational tools like Multiwfn or Gaussian 03 elucidate the compound’s charge distribution and reactivity?

  • Methodology :

  • Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. The nitrophenyl group exhibits a positive ESP (~+30 kcal/mol), while the oxadiazole ring shows negative ESP (~−20 kcal/mol) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV), correlating with experimental UV-Vis absorption maxima at 290–310 nm .

Q. What strategies optimize bioactivity in 1,2,4-oxadiazole derivatives for antimicrobial or anticancer applications?

  • Structure-Activity Relationship (SAR) :

  • Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance membrane permeability, as seen in analogues with MIC values of 2–8 µg/mL against S. aureus .
  • Replace the methyl group with trifluoromethyl (-CF₃) to improve metabolic stability, as demonstrated in anti-Alzheimer agents targeting GSK-3β .
    • Experimental Design : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with IC₅₀ values <10 µM indicating potency. Parallel molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like COX-2 .

Q. Can this compound serve as a precursor for high-energy materials?

  • Methodology : Functionalize the oxadiazole with nitro or amino groups to enhance energy density. For example, coupling with 1,2,5-oxadiazole moieties yields salts with detonation velocities >9000 m/s, surpassing RDX. Thermal stability (decomposition >200°C) is confirmed via DSC, while impact sensitivity (14 J) is tested via BAM standards .

Q. How do solvent and catalyst choices affect regioselectivity in derivatization reactions?

  • Case Study :

  • Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids in THF/H₂O (3:1) at 80°C selectively substitutes the 5-position, yielding this compound-aryl hybrids .
  • Acid-Mediated Reactions : Trifluoroacetic acid in CH₃CN promotes cleavage of the oxadiazole ring, forming nitriles and amides, which requires careful pH control (pH 4–6) to avoid degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole

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